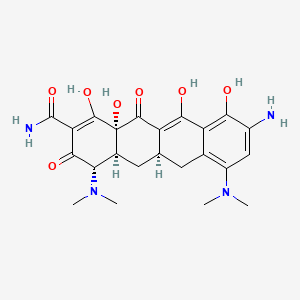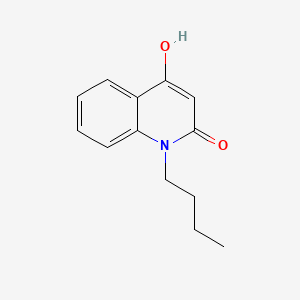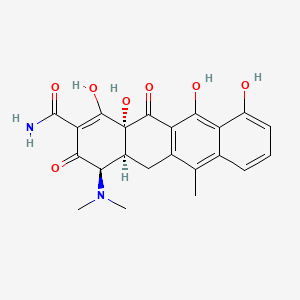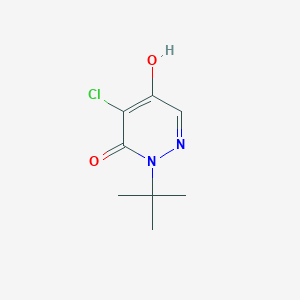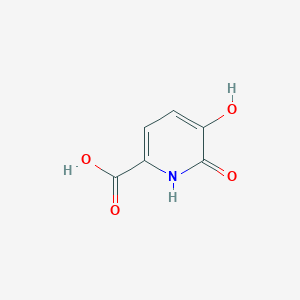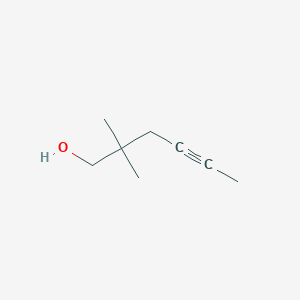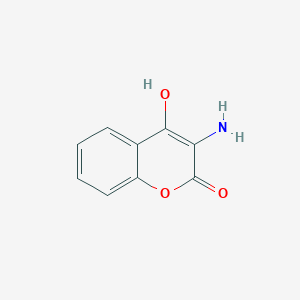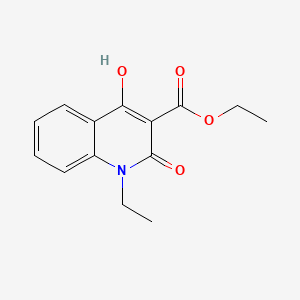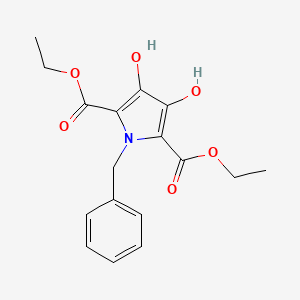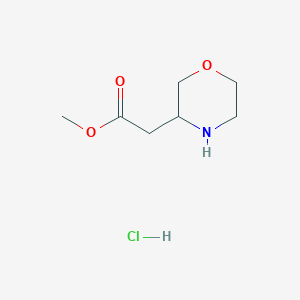
Methyl 2-(morpholin-3-yl)acetate hydrochloride
Descripción general
Descripción
“Methyl 2-(morpholin-3-yl)acetate hydrochloride” is a chemical compound that belongs to the class of ester-based molecules. It has a molecular weight of 195.65 . It is available in solid form .
Molecular Structure Analysis
The InChI code for “(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride” is1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 . For the “®-Methyl 2-(morpholin-3-yl)acetate hydrochloride”, the InChI code is 1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 . Physical And Chemical Properties Analysis
“Methyl 2-(morpholin-3-yl)acetate hydrochloride” is a solid at room temperature . It should be stored under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis of Potent Antimicrobials : Methyl 2-(morpholin-3-yl)acetate hydrochloride has been utilized in the synthesis of potent antimicrobials. For instance, it has been employed in the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a significant M1 selective muscarinic agonist. This synthesis involves bromination of 3-acetylpyridine and dehydration of a diol with cyclization, achieving an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).
Development of Human Neurokinin-1 Receptor Antagonists : It has been used in structural modifications to develop potent hNK-1 receptor antagonists, which are significant in the treatment of various conditions including peripheral pain, migraine, and psychiatric disorders. The modified compounds exhibit potent long-acting antagonistic properties (Hale et al., 1998).
Creation of Water-Soluble Neurokinin-1 Receptor Antagonists : The compound has been instrumental in creating water-soluble, orally active h-NK(1) receptor antagonists suitable for intravenous and oral administration. These antagonists are effective in preclinical tests for emesis and depression (Harrison et al., 2001).
Catalytic Activities in Zinc(II) Complexes : In the study of zinc(II) complexes, the ligand backbone of tridentate Schiff-base involving morpholin-3-yl has been analyzed. These complexes have been shown to catalyze the hydrolytic cleavage of phosphoester bonds and display DNA cleavage activities, indicating their potential in bio-relevant catalysis (Chakraborty et al., 2014).
Corrosion Inhibition for Mild Steel : The compound has been studied for its inhibiting effect on mild steel in hydrochloric acid solution, showing over 90% inhibition efficiency. This suggests its potential application as a corrosion inhibitor in industrial settings (Nasser & Sathiq, 2016).
Synthesis of Heterocyclic Building Blocks : It has been used in the synthesis of important heterocyclic scaffolds, demonstrating its versatility as a "chemical multitalent" for creating valuable heterocyclic building blocks (Pandey, Gaikwad, & Gadre, 2012).
Synthesis of Ionic Liquids : Methyl 2-(morpholin-3-yl)acetate hydrochloride has been used in the synthesis of ionic liquids with varied applications, including biomass dissolution, indicating its role in green chemistry (Pernak et al., 2011).
Safety and Hazards
“Methyl 2-(morpholin-3-yl)acetate hydrochloride” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 2-morpholin-3-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONGJCTTJXALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679262 | |
| Record name | Methyl (morpholin-3-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(morpholin-3-yl)acetate hydrochloride | |
CAS RN |
1187929-21-0 | |
| Record name | Methyl (morpholin-3-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morpholine-3-acetic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



